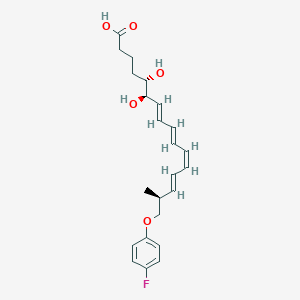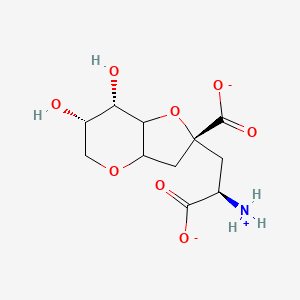
2,4-Epi-neodysiherbaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-表-新二色藻碱是一种合成的有机化合物,属于海人酸受体拮抗剂类。它是新二色藻碱的差向异构体,新二色藻碱是一种从海绵Dysidea herbacea中分离得到的天然产物。 该化合物以其强大的神经药理学活性而闻名,特别是其选择性拮抗海人酸受体的能力,海人酸受体是谷氨酸受体的一种亚型,参与中枢神经系统中的兴奋性神经传递 .
准备方法
合成路线和反应条件
2,4-表-新二色藻碱的合成涉及几个步骤,从市售的起始原料开始。合成中的一个关键步骤是双环吡喃呋喃核心的形成,这是通过一系列环化反应实现的。 合成路线通常涉及以下步骤 :
- 通过环化反应形成吡喃环。
- 通过后续的环化引入呋喃环。
- 对双环核心进行官能化,引入必要的羟基和羧基。
- 在 2,4 位进行差向异构化,得到所需的 2,4-表-新二色藻碱。
工业生产方法
虽然 2,4-表-新二色藻碱的工业生产方法没有得到很好的记载,但合成过程很可能与实验室合成过程类似,只是对规模化和产率提高进行了优化。自动合成设备和高通量筛选方法的使用也可能被用来提高生产效率。
化学反应分析
反应类型
2,4-表-新二色藻碱会发生几种类型的化学反应,包括:
氧化: 化合物中的羟基可以被氧化形成羰基化合物。
还原: 羧基可以被还原形成醇。
取代: 羟基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂如高锰酸钾或三氧化铬可被使用。
还原: 常用的还原剂如硼氢化钠或氢化铝锂可被使用。
取代: 醇盐或胺等亲核试剂可用于取代反应。
主要产物
这些反应形成的主要产物包括具有修饰官能团的 2,4-表-新二色藻碱的各种衍生物,这些衍生物可用于进一步的研究或应用。
科学研究应用
化学: 它被用作研究海人酸受体拮抗剂合成和反应性的模型化合物。
生物学: 该化合物被用于研究海人酸受体在兴奋性神经传递中的作用及其在神经疾病中的参与。
医学: 它在治疗癫痫和神经退行性疾病等神经疾病方面具有潜在的治疗应用。
工业: 该化合物可用于开发针对海人酸受体的新型药物。
作用机制
2,4-表-新二色藻碱通过选择性拮抗海人酸受体来发挥作用,海人酸受体是离子型谷氨酸受体的一种亚型。这些受体参与中枢神经系统的兴奋性神经传递。 通过与海人酸受体结合,2,4-表-新二色藻碱抑制兴奋性神经递质谷氨酸的作用,从而调节突触传递和神经元兴奋性 .
相似化合物的比较
类似化合物
新二色藻碱: 2,4-表-新二色藻碱的来源天然产物。
二色藻碱: 从同一海绵中分离得到的另一种海人酸受体拮抗剂。
海人酸: 一种著名的海人酸受体激动剂,用于神经药理学研究。
多藻酸: 另一种具有强烈神经毒性作用的海人酸受体激动剂。
独特性
2,4-表-新二色藻碱在选择性拮抗海人酸受体方面是独特的,这使其成为研究这些受体在中枢神经系统中作用的宝贵工具。 其合成来源也允许对其结构进行修饰,以开发具有改进药理学特性的新类似物 .
属性
分子式 |
C11H16NO8- |
|---|---|
分子量 |
290.25 g/mol |
IUPAC 名称 |
(2R,6S,7S)-2-[(2R)-2-azaniumyl-2-carboxylatoethyl]-6,7-dihydroxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyran-2-carboxylate |
InChI |
InChI=1S/C11H17NO8/c12-4(9(15)16)1-11(10(17)18)2-6-8(20-11)7(14)5(13)3-19-6/h4-8,13-14H,1-3,12H2,(H,15,16)(H,17,18)/p-1/t4-,5+,6?,7+,8?,11-/m1/s1 |
InChI 键 |
NRTJEXLNSCGBJU-LUHIGIFZSA-M |
手性 SMILES |
C1[C@@H]([C@@H](C2C(O1)C[C@](O2)(C[C@H](C(=O)[O-])[NH3+])C(=O)[O-])O)O |
规范 SMILES |
C1C2C(C(C(CO2)O)O)OC1(CC(C(=O)[O-])[NH3+])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)
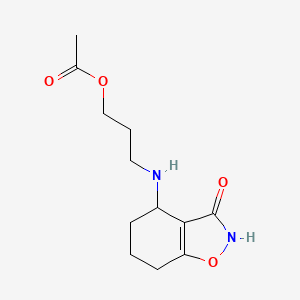
![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)
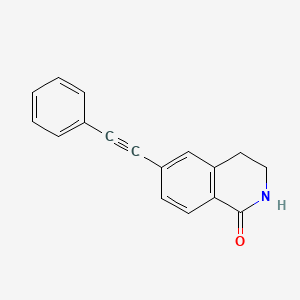
amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10773474.png)
![13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773478.png)
![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)
![(2R)-2-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773492.png)
![N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide](/img/structure/B10773498.png)
![4-[4-(3-Quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]morpholine](/img/structure/B10773499.png)
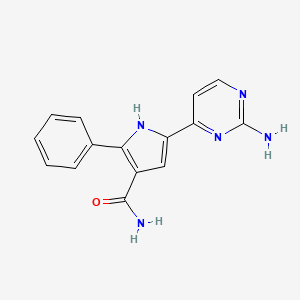
![1-[(2,5-dichlorophenyl)methyl]-7-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773505.png)
